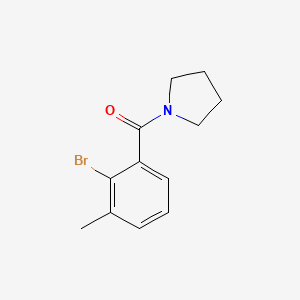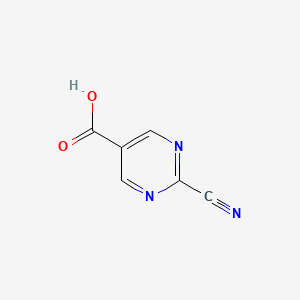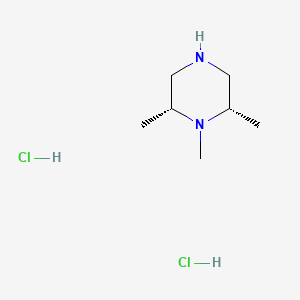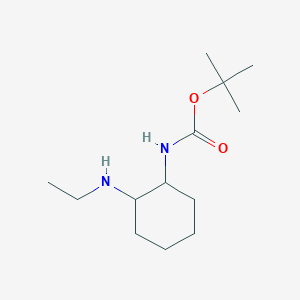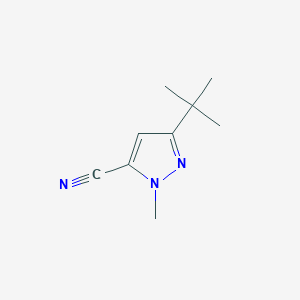
5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile
Descripción general
Descripción
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods. One common method involves the reaction of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines . Other methods include one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
The molecular structure of pyrazoles is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms . The exact structure of “5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile” would depend on the specific locations of the tert-butyl, methyl, and carbonitrile groups on this ring.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions, dehydrogenative coupling reactions, and other transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole compound would depend on its specific structure. In general, pyrazoles are stable compounds that can exist as colorless crystals or liquids .Aplicaciones Científicas De Investigación
Reactivity and Synthesis
- Pyrazolo[5,1-c][1,2,4]triazine derivatives, similar to the core structure of "5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile," are synthesized for their potential as biologically active compounds. The reactivity of these compounds with carboxylic acids chlorides has been studied, leading to the formation of corresponding amides, indicating their versatility in synthetic chemistry applications (Mironovich & Shcherbinin, 2014).
Hydrogen Bonding and Structural Analysis
- Research on palladium(II)-pyrazole complexes with substituents at C-3 and C-5 positions, akin to the structure of interest, reveals the significance of inter- and intramolecular hydrogen bonding. This influences the molecular architecture and stability, suggesting applications in material science and coordination chemistry (Grotjahn et al., 2003).
Corrosion Inhibition
- Pyrazole derivatives have been investigated for their corrosion inhibition properties. Specifically, pyranopyrazole derivatives show significant inhibition efficiency for mild steel in acidic solutions, underscoring their potential as corrosion inhibitors in industrial applications (Yadav et al., 2016).
Synthetic Applications
- Pyrazole and pyrazoline compounds are utilized as scaffolds in the development of biologically relevant heterocyclic compounds. Their synthesis and applications underline the utility of such structures in medicinal chemistry and drug development (Patel, 2017).
Environmental and Material Sciences
- The fixation of carbon dioxide and other small molecules by pyrazolylborane Lewis pairs demonstrates the environmental applications of pyrazole derivatives, including potential use in carbon capture technologies (Theuergarten et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-tert-butyl-2-methylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-9(2,3)8-5-7(6-10)12(4)11-8/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOFTHGEBJWMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400234.png)
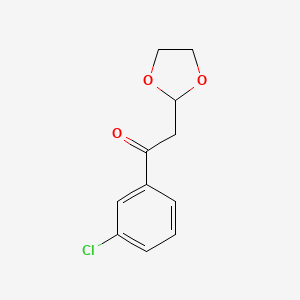
![benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate](/img/structure/B1400237.png)



